molecular formula C18H12ClF3N2S B2984355 2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine CAS No. 339101-71-2

2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

Cat. No. B2984355
CAS RN: 339101-71-2
M. Wt: 380.81
InChI Key: MVLVKYIWGASGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring is planar, while the benzyl and phenyl rings can rotate freely around their attachment points, potentially leading to a large number of possible conformations .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group could make the compound more polar .

Scientific Research Applications

Synthetic Pathways and Catalysts

Pyrimidine derivatives, including "2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine," play a crucial role in medicinal and pharmaceutical industries. Their synthesis often involves complex pathways using diversified hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This area of research focuses on developing lead molecules through efficient synthetic strategies, highlighting the importance of pyranopyrimidine scaffolds in drug development (Parmar, Vala, & Patel, 2023).

Pharmacological Effects

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Research in this domain aims to elucidate the mechanisms behind these effects and develop new therapeutic agents based on pyrimidine analogs. Structure-activity relationship (SAR) studies provide insight into the potential of these compounds as anti-inflammatory agents and guide the design of novel analogs with enhanced activities and minimum toxicity (Rashid et al., 2021).

Optoelectronic Materials

The incorporation of pyrimidine derivatives into π-extended conjugated systems is of significant interest for creating novel optoelectronic materials. These compounds, including "2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine," are investigated for their electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The focus is on developing materials with enhanced performance for electronic devices and luminescent elements (Lipunova et al., 2018).

Anti-Cancer Research

Pyrimidine-based scaffolds have shown significant promise as anticancer agents. Their ability to interact with various enzymes, targets, and receptors highlights their potential in cancer treatment. Patent literature and research articles have documented the anticancer activity of pyrimidine derivatives, emphasizing the need for further investigation into their mechanisms of action and potential as future drug candidates (Kaur et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with various biological targets if it’s intended to be a drug .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2S/c19-16-6-4-12(5-7-16)11-25-17-23-9-14(10-24-17)13-2-1-3-15(8-13)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVKYIWGASGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

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